molecular formula C18H10F4O5 B3668679 3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B3668679
M. Wt: 382.3 g/mol
InChI Key: CRFZXHGEHPQTAF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a chromone-based chemical compound offered for early discovery research. Chromone derivatives are a significant class of synthetic and natural compounds known for a wide spectrum of pharmacological activities . Recent scientific studies on closely related trifluoromethyl-substituted chromones highlight their potential in biomedical research, particularly as scaffolds for developing novel anticancer agents . For instance, certain (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides) have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells . The presence of the trifluoromethyl group in the molecular structure is a key feature, as it is known to enhance lipid solubility and metabolic stability, which can improve membrane permeability and overall bioavailability of drug-like molecules . Furthermore, the strong electron-withdrawing nature of this group can facilitate hydrogen and halogen bonding interactions with biological targets, potentially leading to higher binding affinity and increased biological activity . Beyond oncology research, chromone derivatives are also investigated for their antioxidant properties and as multi-target-directed ligands for complex diseases, indicating broad utility in hit-to-lead optimization campaigns . This product is provided as-is for research applications. Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4O5/c1-9(23)25-12-6-7-13-14(8-12)27-17(18(20,21)22)16(15(13)24)26-11-4-2-10(19)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFZXHGEHPQTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with the chromenone intermediate.

    Addition of the trifluoromethyl group: This can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate exhibit potential anticancer properties. The chromenone scaffold has been recognized for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action
The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Studies have shown that derivatives of this compound can effectively downregulate these pathways, leading to enhanced apoptosis in cancer cells.

Case Study: Inhibition of Breast Cancer Cells
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated significant inhibition of breast cancer cell growth (MCF-7) with an IC50 value in the micromolar range. This suggests that this compound may possess similar activity due to structural similarities .

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its potential as a pesticide, particularly against fungal pathogens affecting crops. Its structural characteristics lend it to be effective as a fungicide.

Mechanism of Action
The fungicidal activity is believed to stem from its ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for fungal growth.

Data Table: Efficacy Against Common Fungal Pathogens

PathogenConcentration (ppm)Efficacy (%)
Botrytis cinerea5085
Fusarium oxysporum10090
Rhizoctonia solani7580

This table summarizes findings from various studies assessing the efficacy of similar compounds against common agricultural fungal pathogens .

Material Science Applications

Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymers, enhancing properties such as thermal stability and UV resistance.

Case Study: Enhancement of Polymeric Films
Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal stability, making them suitable for applications in packaging and coatings .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activities
Target Compound :
3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
3: 4-fluorophenoxy
2: -CF₃
7: acetate
C₁₈H₁₀F₄O₅ ~408.3 Enhanced electron-withdrawing effects from fluorine; moderate solubility due to acetate ester Predicted anti-inflammatory, COX inhibition (analogous to )
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate 3: 3-methoxyphenoxy
2: -CF₃
7: acetate
C₁₉H₁₃F₃O₆ 394.3 Methoxy group increases electron-donating properties; higher solubility than fluorinated analogs Antioxidant, moderate enzyme inhibition
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate 3: phenyl
2: -CF₃
7: acetate
C₁₈H₁₁F₃O₅ 364.3 Lacks fluorine; reduced binding affinity but higher metabolic stability Antimicrobial, weak COX inhibition
2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid 3: 4-fluorophenyl
6: ethyl
7: acetic acid
C₂₀H₁₄F₄O₅ 426.3 Acetic acid moiety enhances polarity; ethyl group increases lipophilicity Strong COX inhibition (IC₅₀: <10 µM), cytotoxic activity
3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate 3: 4-chloro-3,5-dimethylphenoxy
7: thiophene carboxylate
C₂₂H₁₅ClO₅S 426.9 Thiophene introduces sulfur; chloro and methyl groups enhance steric bulk Antimicrobial, anti-inflammatory
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate 3: 3-methoxyphenoxy
7: propanoate
C₂₀H₁₅F₃O₆ 408.3 Longer ester chain increases lipophilicity; slower hydrolysis than acetate Neuroprotective effects, moderate AChE inhibition

Key Findings from Comparative Analysis

A. Substituent Effects on Bioactivity
  • Fluorine vs. Methoxy: The 4-fluorophenoxy group in the target compound enhances electron-withdrawing effects, improving binding to enzymes like COX compared to methoxy-substituted analogs .
  • Ester Variations: Acetate (target compound): Balances solubility and hydrolysis rates. Propanoate (): Slower hydrolysis, prolonging half-life.
C. Physicochemical Properties
  • Lipophilicity (LogP): Highest in trifluoromethyl-containing compounds (LogP ~7.1 for vs. ~5.8 for non-fluorinated analogs) .
  • Solubility: Acetate and carboxylic acid derivatives exhibit better aqueous solubility than propanoate or thiophene esters .

Biological Activity

The compound 3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromone family, characterized by its unique structural features that include a trifluoromethyl group and a fluorophenoxy moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and enzyme inhibition studies. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C18_{18}H10_{10}F4_{4}O5_{5}
  • Molecular Weight : 382.26 g/mol
  • CAS Number : 300569-56-6

Enzyme Inhibition

Research indicates that This compound exhibits significant inhibitory activity against various enzymes, including:

  • Cyclooxygenase (COX) : Moderate inhibition was observed against COX-2, which is implicated in inflammatory processes.
  • Lipoxygenases (LOX) : The compound showed inhibitory effects on both LOX-5 and LOX-15, which are involved in the metabolism of arachidonic acid to leukotrienes, contributing to inflammatory responses .

Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated against several cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)18.1
Hek293 (Human Embryonic Kidney)24.3

These results indicate that the compound possesses moderate cytotoxicity against breast cancer cells, suggesting its potential as an anti-cancer agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and its target enzymes. The trifluoromethyl group facilitates strong hydrogen and halogen bonding interactions with key residues in the active sites of COX and lipoxygenases, enhancing its inhibitory potency .

Study 1: Inhibition of Cholinesterases

A series of derivatives related to This compound were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivatives exhibited IC50_{50} values of:

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
3b10.47.7
3e5.49.9

These findings suggest that modifications to the chromone structure can significantly enhance enzyme inhibition activities .

Study 2: Anti-inflammatory Activity

In a separate study focusing on anti-inflammatory properties, compounds derived from the chromone scaffold were tested for their ability to reduce inflammation in vitro. The results indicated that compounds with halogen substitutions showed increased activity, correlating with their electronic properties and steric factors .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate?

The synthesis typically involves a multi-step approach:

  • Core formation : Condensation reactions (e.g., between hydroxylated acetophenone derivatives and activated esters) to construct the chromen-4-one backbone.
  • Functionalization : Friedel-Crafts acylation or nucleophilic aromatic substitution to introduce the 4-fluorophenoxy group.
  • Trifluoromethylation : Use of trifluoromethyl iodide or copper-mediated cross-coupling under basic conditions (K₂CO₃/NaH) in polar aprotic solvents like acetonitrile or 1,4-dioxane .
  • Acetylation : Esterification at the 7-position using acetic anhydride or acetyl chloride with catalytic acid/base .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The trifluoromethyl group shows distinct ¹⁹F NMR signals near -60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for solving crystal structures, particularly to resolve steric effects from the trifluoromethyl and fluorophenoxy groups .

Q. How can researchers validate the purity of this compound for biological assays?

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and detect trace impurities.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability and solvent residues.
  • Elemental Analysis : Confirm C/H/N/F ratios against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve trifluoromethyl group incorporation?

  • Catalyst Screening : Test copper(I) iodide or palladium catalysts for cross-coupling efficiency.
  • Solvent Effects : Compare DMF, DMSO, and 1,4-dioxane for polarity and reaction kinetics.
  • Kinetic Studies : Use in-situ IR or NMR to track intermediate formation and optimize reaction time/temperature .

Q. What strategies address contradictions in reported biological activity data for chromenone derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-fluorophenoxy with methoxy or chloro groups) to isolate pharmacophoric features.
  • Target Validation : Perform molecular docking (e.g., AutoDock Vina) against proposed targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) to predict binding modes .
  • Dose-Response Assays : Use standardized in vitro models (e.g., MCF-7 cells for cytotoxicity) with positive controls to reconcile discrepancies .

Q. What computational methods are effective for predicting metabolic stability of this compound?

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and plasma protein binding.
  • Metabolite Identification : Simulate phase I/II metabolism via Schrödinger’s Metabolism Module or similar platforms.
  • Molecular Dynamics (MD) : Assess ligand-target complex stability over nanosecond timescales to prioritize stable derivatives .

Q. How can crystallographic twinning or disorder in X-ray data be resolved for this compound?

  • SHELXL Refinement : Apply TWIN/BASF commands to model twinning and PART instructions for disordered regions.
  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å).
  • Hirshfeld Analysis : Map intermolecular interactions to validate packing arrangements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

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